2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole

Cross-Coupling Suzuki-Miyaura Oxidative Addition

2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 1600360-28-8, MW 263.94 g/mol) is a heterocyclic scaffold combining an electron-deficient 1,3,4-oxadiazole core with a metabolically stabilizing trifluoromethyl group and a highly polarizable iodine substituent. The oxadiazole ring itself acts as a bioisostere for esters and amides, and its 1,3,4-isomer offers better metabolic stability and lower lipophilicity than other oxadiazole regioisomers.

Molecular Formula C3F3IN2O
Molecular Weight 263.94 g/mol
Cat. No. B8036104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole
Molecular FormulaC3F3IN2O
Molecular Weight263.94 g/mol
Structural Identifiers
SMILESC1(=NN=C(O1)I)C(F)(F)F
InChIInChI=1S/C3F3IN2O/c4-3(5,6)1-8-9-2(7)10-1
InChIKeyHZVCTVJSLMLVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole: A Premium Heterocyclic Building Block for Cross-Coupling and Halogen-Bond-Driven Discovery


2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 1600360-28-8, MW 263.94 g/mol) is a heterocyclic scaffold combining an electron-deficient 1,3,4-oxadiazole core with a metabolically stabilizing trifluoromethyl group and a highly polarizable iodine substituent . The oxadiazole ring itself acts as a bioisostere for esters and amides, and its 1,3,4-isomer offers better metabolic stability and lower lipophilicity than other oxadiazole regioisomers [1]. The iodo substituent confers distinct reactivity advantages in transition-metal-catalyzed cross-coupling and halogen bonding interactions, making this compound a versatile intermediate for medicinal chemistry, agrochemical, and materials science programs [2].

Why 2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole Cannot Be Replaced by Its Bromo or Chloro Congeners


The iodine atom at the 2-position is not a generic halogen placeholder; it is the optimal leaving group for palladium-catalyzed cross-coupling reactions due to its significantly weaker C–I bond (approximately 228 kJ/mol) compared to C–Br (290 kJ/mol) and C–Cl (346 kJ/mol) [1]. Critically, a direct synthetic route to access this specific iodo scaffold has been established via a transition-metal-free oxidative iodination protocol, whereas attempts to synthesize the corresponding 2-bromo and 2-chloro analogs under identical conditions yielded no product [2]. Furthermore, the larger, more polarizable iodine atom engages in stronger halogen bonding interactions than bromine or chlorine, providing a structural tool for crystal engineering and ligand–target optimization that lighter halogens cannot replicate [3].

Procurement-Relevant Quantitative Differentiation of 2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole


C–I Bond Dissociation Energy Advantage in Palladium-Catalyzed Cross-Coupling

The rate-limiting oxidative addition step in Pd-catalyzed cross-coupling reactions is significantly faster with aryl iodides than aryl bromides or chlorides due to the lower carbon–halogen bond dissociation energy. For 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole, the C–I bond energy is approximately 228 kJ/mol, compared to ~290 kJ/mol for the C–Br bond in its bromo analog and ~346 kJ/mol for the C–Cl bond in its chloro analog [1]. This 62 kJ/mol reduction relative to the bromo congener translates into milder reaction conditions, lower catalyst loadings, and shorter reaction times in Suzuki-Miyaura, Heck, and Sonogashira couplings [2].

Cross-Coupling Suzuki-Miyaura Oxidative Addition Bond Dissociation Energy

Exclusive Synthetic Accessibility via Direct Transition-Metal-Free Oxidative Iodination

A direct, transition-metal-free oxidative iodination protocol was developed specifically for 2-substituted 1,3,4-oxadiazoles using NaI and Selectfluor. Under optimized conditions, 2-phenyl-5-iodo-1,3,4-oxadiazole (a representative substrate) was obtained in 69% yield [1]. When NaBr or NaCl was substituted for NaI under identical conditions (Selectfluor, MeCN, 130 °C, sealed tube), no brominated or chlorinated product was detected, demonstrating that the iodo compound is uniquely accessible through this direct halogenation route [1]. The scope of the iodination was demonstrated across electron-withdrawing, electron-donating, and naphthyl-substituted substrates with yields ranging from 32% to 69% [1].

Oxidative Iodination Synthetic Methodology Halogenation Selectfluor

Halogen Bond Interaction Energy: N(oxadiazole)···I as a Supramolecular Synthon

The iodine atom on the oxadiazole scaffold engages in directional halogen bonding interactions that are comparable in strength to classical hydrogen bonds. In a combined X-ray crystallographic and DFT study, the N(oxadiazole)···I halogen bond interaction energy was calculated at 5.7 kcal mol⁻¹ at the M06-2X/def-TZVP level of theory [1]. The study demonstrated that this N(oxadiazole)···I synthon is as strong as the classic N(pyridine)···I interaction, establishing the 1,3,4-oxadiazole nitrogen atoms as competent halogen bond acceptors [1]. The strength of halogen bonding follows the order I > Br > Cl, meaning that replacing iodine with bromine or chlorine would result in a measurable reduction in interaction energy for applications requiring this non-covalent recognition element.

Halogen Bonding Crystal Engineering DFT Supramolecular Chemistry

Comparative Acute Toxicity Safety Profile: Iodo vs Bromo vs Chloro 1,3,4-Oxadiazole Derivatives

In a regulatory-compliant acute toxicity study following OECD Guideline 425, three halogen-substituted 1,3,4-oxadiazole derivatives (1,3,4-Bromo, Chloro, and Iodo) were administered as a single oral dose of 2000 mg/kg to male and female rats, with a 14-day observation period. All three derivatives, including the iodo compound, exhibited LD50 values exceeding 2000 mg/kg, with no significant signs of toxicity observed [1]. A subsequent 28-day sub-acute study at doses of 1.25, 2.5, 5, and 10 mg/kg confirmed no organ or systemic toxicity across hematological, biochemical, and histological endpoints for any of the three derivatives [1]. This head-to-head comparison demonstrates that the presence of iodine does not introduce additional acute toxicity risk relative to bromine or chlorine in this scaffold.

Acute Toxicity LD50 Safety Assessment OECD Guidelines

Physicochemical Property Differentiation: Molecular Weight, Polarizability, and Lipophilicity

The substitution of iodine at the 2-position imparts substantial physicochemical differences relative to the bromo and chloro analogs. The molecular weight of 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole (263.94 g/mol) is 47 g/mol (21.7%) higher than the bromo derivative (216.94 g/mol) and 91.5 g/mol (53.1%) higher than the chloro derivative (172.49 g/mol) . Iodine's van der Waals radius (1.98 Å) exceeds bromine (1.85 Å) and chlorine (1.75 Å), while its polarizability (5.35 ų) is approximately 1.8-fold greater than bromine (3.05 ų) [1]. These properties translate into higher lipophilicity (Hansch π constant: I = +1.12, Br = +0.86, Cl = +0.71) and enhanced dispersion interactions [2]. The increased mass and polarizability also facilitate LC-MS detection and can improve crystallinity for X-ray structure determination.

Polarizability Lipophilicity LogP van der Waals Parameters

High-Impact Application Scenarios for 2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole Driven by Quantitative Differentiation


Palladium-Catalyzed Diversification for Compound Library Synthesis

When constructing a focused library of 2,5-disubstituted 1,3,4-oxadiazoles via Suzuki-Miyaura, Heck, or Sonogashira cross-coupling, 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole is the preferred electrophilic partner. The C–I bond dissociation energy (228 kJ/mol) is 62 kJ/mol lower than that of the C–Br bond in the bromo analog, enabling oxidative addition under milder conditions (lower temperature, reduced catalyst loading), which is critical when coupling sterically encumbered or electron-rich boronic acids that fail with the bromo or chloro congeners [1]. The direct oxidative iodination route also provides a streamlined synthesis of the iodo precursor, whereas the bromo and chloro analogs cannot be accessed by this method [2].

Halogen-Bond-Guided Fragment-Based Drug Design and Crystal Engineering

The quantifiable N(oxadiazole)···I halogen bond interaction energy of 5.7 kcal mol⁻¹, combined with the high directionality of iodine-based halogen bonds, makes this compound a powerful tool for fragment-based drug discovery programs that exploit halogen bonding for affinity and selectivity [3]. In crystal engineering, the N(oxadiazole)···I synthon can be used to predictably assemble co-crystals for property optimization. The strength and directionality of iodine halogen bonds exceed those of bromine and chlorine, providing a larger thermodynamic contribution to binding free energy that can be the difference between hit identification and a missed opportunity.

Late-Stage Functionalization in Agrochemical and Pharmaceutical R&D

The combination of the trifluoromethyl group (enhancing metabolic stability and membrane permeability) and the iodo leaving group (enabling late-stage cross-coupling) positions this compound as a privileged scaffold for late-stage functionalization strategies [5]. Because the direct oxidative iodination protocol tolerates both electron-withdrawing and electron-donating substituents on the oxadiazole core (yields 32–69%), complex intermediates bearing this scaffold can be iodinated and subsequently diversified without protecting group manipulation [2]. This two-step sequence—iodination followed by Pd-catalyzed coupling—is unavailable for the bromo and chloro series through the same direct route.

Safety-Conscious Early-Stage Discovery Programs Requiring Halogen-Containing Scaffolds

In early drug discovery programs where halogen substitution is required for target engagement or physicochemical optimization, the acute toxicity profile of the iodo derivative (LD50 > 2000 mg/kg) is equivalent to that of the bromo and chloro analogs [4]. This means that teams can select the iodo variant for its superior cross-coupling reactivity and halogen bonding capability without assuming additional acute toxicity risk. The 28-day sub-acute study further confirms no organ or systemic toxicity at pharmacologically relevant doses (1.25–10 mg/kg) for all three halogen derivatives [4].

Quote Request

Request a Quote for 2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.